2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester

説明

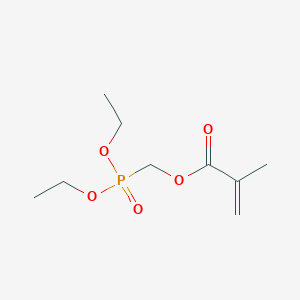

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester (CAS No. 60161-88-8) is a methacrylate derivative with a phosphorylated ester group. Its molecular formula is C₉H₁₇O₅P, and it has a molecular weight of 236.20208 g/mol . The compound features a diethoxyphosphoryl group attached to the methyl ester of methacrylic acid, contributing to its unique physicochemical properties, including a polar surface area (PSA) of 61.83 Ų, indicative of moderate polarity .

特性

IUPAC Name |

diethoxyphosphorylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-5-13-15(11,14-6-2)7-12-9(10)8(3)4/h3,5-7H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEHZQBNIFSXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC(=O)C(=C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60161-89-9 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60161-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30558928 | |

| Record name | (Diethoxyphosphoryl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60161-88-8 | |

| Record name | (Diethoxyphosphoryl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, commonly referred to as diethoxyphosphorylmethyl methacrylate, is an organophosphorus compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including toxicity assessments, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₁H₁₅O₄P

- Molecular Weight : 240.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Toxicity and Safety Profile

Research indicates that exposure to diethoxyphosphorylmethyl methacrylate can lead to various health effects. A study reported cases of skin and respiratory irritation among workers exposed to similar compounds within the methacrylate family, including asthmatic reactions and local neurological effects .

Acute Toxicity Data

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Dermal Application | Rabbits | 200 - 5000 | Erythema, edema, desiccation |

| Oral Administration | Rats | >2000 | Impaired coordination, mucosal reddening |

The LD50 for this compound is reported to be greater than 2000 mg/kg in rats .

Antimicrobial Activity

Preliminary studies suggest that diethoxyphosphorylmethyl methacrylate exhibits antimicrobial properties. In vitro tests have shown activity against various bacterial strains, indicating potential applications in pharmaceutical formulations aimed at combating infections.

Anticancer Potential

Recent investigations into the anticancer properties of phosphonate derivatives have shown promising results. Compounds similar to diethoxyphosphorylmethyl methacrylate have demonstrated efficacy against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)

- IC50 Values : Ranged from 5 to 15 µM for various derivatives .

Case Studies

- Skin Sensitization : A clinical study involving human volunteers revealed positive skin reactions following patch tests with concentrations of diethoxyphosphorylmethyl methacrylate. This suggests a potential for sensitization and allergic responses in susceptible individuals .

- Inhalation Studies : Long-term inhalation studies in rats indicated no significant systemic toxicity but did show dose-dependent local irritant effects, emphasizing the importance of exposure routes in assessing safety .

科学的研究の応用

Polymer Chemistry

Acrylic Copolymers

Diethoxyphosphorylmethyl methacrylate is primarily utilized in the synthesis of acrylic copolymers. These copolymers are essential in producing various materials such as:

- Paints and Coatings : The compound enhances the durability and adhesion properties of paints and coatings used in automotive and industrial applications.

- Textiles and Non-Woven Fabrics : It serves as a binder in textile applications, improving the fabric's strength and resistance to environmental factors .

Adhesives and Sealants

The compound is incorporated into adhesives due to its excellent bonding properties. It finds use in:

- Construction Adhesives : Enhancing the bonding strength in construction materials.

- Medical Adhesives : Used in dental adhesives and bone cement for orthopedic surgeries, providing strong adhesion while being biocompatible .

Biomedical Applications

Research indicates potential applications in the biomedical field:

- Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for controlled drug release systems.

- Tissue Engineering : Its properties allow for the development of scaffolds that can support cell growth and tissue regeneration .

Agricultural Applications

Diethoxyphosphorylmethyl methacrylate has been explored for use in agricultural formulations:

- Pesticide Formulations : It acts as a stabilizer for pesticide emulsions, enhancing their effectiveness and shelf-life.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Chemistry | Acrylic copolymers | Improved durability, adhesion |

| Coatings | Automotive paints | Enhanced resistance to wear |

| Adhesives | Construction and medical adhesives | Strong bonding, biocompatibility |

| Biomedical | Drug delivery systems | Controlled release, tissue engineering |

| Agriculture | Pesticide formulations | Stabilization of emulsions |

Case Studies

-

Acrylic Copolymer Development

A study demonstrated that incorporating diethoxyphosphorylmethyl methacrylate into acrylic copolymers significantly improved their mechanical properties and resistance to solvents compared to traditional formulations. -

Medical Adhesive Efficacy

Clinical evaluations of dental adhesives containing this compound showed enhanced bonding strength to dental tissues while maintaining low cytotoxicity levels, making it a promising candidate for dental applications. -

Controlled Drug Release Systems

Research on hydrogels formed from this ester indicated effective drug release profiles suitable for various therapeutic agents, suggesting its potential for future pharmaceutical applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with other methacrylate esters, phosphorylated derivatives, and polymers to highlight structural and functional differences.

Methyl Methacrylate (MMA)

- Structure: Simpler methacrylate ester (C₅H₈O₂; CAS No. 96-33-3) lacking the phosphoryl group.

- Properties : Lower molecular weight (100.12 g/mol) and PSA (26.30 Ų) compared to the target compound .

- Applications : Widely used in polymethyl methacrylate (PMMA) plastics (e.g., plexiglass) due to its transparency and rigidity .

- Key Difference : The absence of the phosphoryl group in MMA reduces its polarity and reactivity toward nucleophiles compared to the target compound.

2-Methoxyethyl Methacrylate

- Structure: Methacrylate ester with a methoxyethyl substituent (C₇H₁₂O₃; CAS No. 6976-93-8).

- Properties : Molecular weight 144.17 g/mol and PSA 35.53 Ų .

- Applications : Used in hydrophilic polymers for coatings and adhesives.

- Key Difference : The methoxyethyl group enhances hydrophilicity but lacks the phosphorus-mediated reactivity of the diethoxyphosphinyl group in the target compound.

Phosphorylated Methacrylate Derivatives

- Example: 2-Propenoic acid, 2-methyl-, (methylphosphinylidene)bis[oxy[2-(chloromethyl)-2,1-ethanediyl]] ester (CAS No. 141032-95-3).

- Structure : Contains a methylphosphinylidene group with chloromethyl substituents (C₁₅H₂₃Cl₂O₇P; molecular weight 393.22 g/mol ) .

- Properties : Higher molecular weight and complexity due to chlorine atoms and branched phosphonate groups.

- Applications : Likely used in flame retardants or chemical warfare precursors due to phosphorus-chlorine synergy.

- Key Difference : The target compound’s diethoxyphosphinyl group is less sterically hindered and more hydrolytically stable than chlorinated phosphonates.

Polymer Derivatives

- Example: 2-Propenoic acid, 2-methyl-, methyl ester, homopolymer (CAS No. 9011-14-7).

- Structure : PMMA polymer with repeating methyl methacrylate units (C₅H₈O₂)ₓ .

- Properties : High molecular weight (13,500–14,000 g/mol) and thermal stability.

- Applications : Optical lenses, medical devices.

Research Findings and Industrial Relevance

- Reactivity: The diethoxyphosphinyl group in the target compound enhances its ability to undergo nucleophilic substitution or hydrolysis compared to non-phosphorylated methacrylates . This makes it valuable in synthesizing flame-retardant polymers or bioactive molecules.

- Regulatory Status: Phosphorylated compounds often face stricter regulations due to environmental persistence.

- Performance in Mixtures : Unlike simpler esters (e.g., methyl methacrylate in benzene mixtures ), the target compound’s phosphorus group may improve compatibility with polar solvents or matrices.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemically resistant gloves, lab coats, and eye protection. For respiratory protection, use a P95 (US) or P1 (EU) particulate respirator for low exposure scenarios, while higher exposures require OV/AG/P99 (US) or ABEK-P2 (EU) cartridge systems . Ensure compliance with OSHA and CEN standards. Avoid environmental release into drainage systems due to potential aquatic toxicity .

Q. How can this compound be synthesized, and what impurities should be monitored?

Synthesis typically involves esterification of methacrylic acid derivatives with diethoxyphosphinyl methanol. Monitor impurities such as unreacted monomers or hydrolysis byproducts using gas chromatography-mass spectrometry (GC-MS) . Purification via fractional distillation or column chromatography is recommended, with verification by nuclear magnetic resonance (NMR) for structural confirmation .

Q. Which analytical techniques are suitable for characterizing purity and structure?

- Mass spectrometry (MS): Provides molecular weight and fragmentation patterns (NIST databases recommended for spectral matching) .

- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups (e.g., ester carbonyl, phosphoryl).

- High-performance liquid chromatography (HPLC): Quantifies purity and detects polar impurities .

Advanced Research Questions

Q. How do reaction conditions affect copolymerization kinetics with acrylate esters?

Radical copolymerization kinetics depend on initiator type (e.g., azobisisobutyronitrile) and temperature. For example, increasing initiator concentration accelerates polymerization but may reduce molecular weight due to chain termination. Kinetic studies using real-time infrared spectroscopy (RT-IR) or gel permeation chromatography (GPC) can track monomer conversion and molecular weight distribution .

Q. How can discrepancies in thermal decomposition data (e.g., TGA vs. DSC) be resolved?

Thermogravimetric analysis (TGA) measures mass loss, while differential scanning calorimetry (DSC) detects enthalpy changes. Cross-validate results by:

Q. Can computational modeling predict reactivity in radical polymerization?

Density functional theory (DFT) calculations can estimate radical stabilization energies and transition states. For example, the diethoxyphosphinyl group’s electron-withdrawing effects may reduce monomer reactivity compared to methyl methacrylate. Validate predictions with experimental electron paramagnetic resonance (EPR) data on radical intermediates .

Q. What challenges arise in quantifying toxic degradation products under environmental conditions?

Hydrolysis or photodegradation may produce phosphorylated or acrylic acid derivatives. Challenges include:

- Low concentrations: Use solid-phase extraction (SPE) coupled with LC-MS/MS for trace detection.

- Matrix interference: Employ isotope-labeled internal standards for quantification .

- Bioassay validation: Test degradation products for acute toxicity using Daphnia magna or algal growth inhibition assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。